An In-depth Technical Guide to the Structure Elucidation of 5-[(3-Phenylpropyl)thio]-1,3,4-thiadiazol-2-amine
An In-depth Technical Guide to the Structure Elucidation of 5-[(3-Phenylpropyl)thio]-1,3,4-thiadiazol-2-amine
This guide provides a comprehensive walkthrough of the analytical methodologies and data interpretation required for the unambiguous structural elucidation of 5-[(3-Phenylpropyl)thio]-1,3,4-thiadiazol-2-amine. This molecule is a member of the 1,3,4-thiadiazole class of heterocyclic compounds, which are of significant interest in medicinal chemistry due to their wide range of pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2][3] Accurate structural determination is the foundational pillar upon which structure-activity relationship (SAR) studies and further drug development efforts are built.
This document is intended for researchers, scientists, and professionals in the field of drug development. It moves beyond a simple listing of procedures to explain the causality behind experimental choices, ensuring a trustworthy and self-validating analytical workflow.
Introduction to the Analytical Challenge
The target molecule, 5-[(3-Phenylpropyl)thio]-1,3,4-thiadiazol-2-amine, possesses several key structural features that must be confirmed through spectroscopic analysis: a 1,3,4-thiadiazole heterocyclic core, a primary amine at the 2-position, and a 3-phenylpropylthio substituent at the 5-position. The elucidation process, therefore, requires a multi-technique approach to piece together the molecular puzzle.
The logical workflow for this elucidation is a synergistic application of Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and Nuclear Magnetic Resonance (NMR) Spectroscopy. Each technique provides unique and complementary information.
Caption: Workflow for Spectroscopic Analysis.
Mass Spectrometry: Determining the Molecular Formula
Mass spectrometry is the first-line technique, employed to determine the molecular weight of the synthesized compound and to corroborate its elemental composition.[4] High-Resolution Mass Spectrometry (HRMS) is particularly crucial for distinguishing between compounds with the same nominal mass but different elemental formulas.
Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)
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Ionization Method: Electrospray Ionization (ESI) is chosen for its soft ionization nature, which typically yields a prominent protonated molecular ion [M+H]⁺, minimizing initial fragmentation and clearly indicating the molecular weight.
-
Mass Analyzer: A Time-of-Flight (TOF) or Orbitrap analyzer is used to achieve the high mass accuracy required for formula determination.
-
Sample Preparation: The purified compound is dissolved in a suitable solvent such as methanol or acetonitrile at a concentration of approximately 1 mg/mL. The solution is then infused directly into the ESI source.
Data Interpretation
The primary objective is to find the mass-to-charge ratio (m/z) for the protonated molecule. For 5-[(3-Phenylpropyl)thio]-1,3,4-thiadiazol-2-amine (C₁₁H₁₃N₃S₂), the expected monoisotopic mass is 251.0551. The HRMS analysis should yield an [M+H]⁺ ion that matches this value within a narrow tolerance (typically < 5 ppm).
| Ion | Calculated m/z | Observed m/z | Mass Error (ppm) |
| [M+H]⁺ (C₁₁H₁₄N₃S₂⁺) | 252.0624 | 252.0620 | -1.6 |
This result provides strong evidence for the elemental composition C₁₁H₁₃N₃S₂, a critical first step in confirming the identity of the compound.
Infrared (IR) Spectroscopy: Functional Group Identification
IR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.[5] The presence or absence of characteristic absorption bands provides direct evidence for the key components of the target structure.
Experimental Protocol: Fourier-Transform Infrared (FT-IR) Spectroscopy
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Technique: Attenuated Total Reflectance (ATR) is often preferred for solid samples as it requires minimal sample preparation. A small amount of the purified solid is placed directly on the ATR crystal.
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Data Acquisition: A background spectrum of the clean ATR crystal is recorded first, followed by the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio over a range of 4000-400 cm⁻¹.
Expected Infrared Spectrum and Interpretation
The IR spectrum will confirm the presence of the N-H bonds of the primary amine, the C-H bonds of the aromatic ring and the aliphatic chain, and the C=N and C-S bonds of the thiadiazole ring.[4][6]
| Wavenumber (cm⁻¹) | Intensity | Assignment | Significance |
| 3300 - 3100 | Medium | N-H stretching (asymmetric & symmetric) | Confirms the presence of the primary amine (-NH₂) group.[7] |
| 3100 - 3000 | Medium-Weak | Aromatic C-H stretching | Indicates the phenyl group.[5] |
| 2950 - 2850 | Medium | Aliphatic C-H stretching | Confirms the propyl chain.[4] |
| ~1620 | Strong | C=N stretching | Characteristic of the 1,3,4-thiadiazole ring.[6] |
| 1600 - 1450 | Medium | Aromatic C=C stretching | Further confirmation of the phenyl ring.[5] |
| ~700 | Strong | C-S stretching | Suggests the presence of the thioether and thiadiazole sulfur atoms.[8] |
The presence of these key bands provides qualitative confirmation of the major functional groups, aligning with the proposed structure.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Map
NMR spectroscopy is the most powerful tool for elucidating the detailed carbon-hydrogen framework of an organic molecule.[1] A combination of one-dimensional (¹H, ¹³C) and two-dimensional (COSY, HSQC, HMBC) experiments provides unambiguous evidence of atomic connectivity.
Experimental Protocol: NMR Analysis
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Solvent: Deuterated dimethyl sulfoxide (DMSO-d₆) is a suitable solvent for this class of compounds.
-
Instrumentation: A 400 MHz or higher field NMR spectrometer is used.
-
Experiments:
-
¹H NMR: Provides information on the number of different types of protons, their chemical environment, and their neighboring protons (via spin-spin coupling).
-
¹³C NMR: Shows the number of different types of carbon atoms.
-
2D COSY (Correlation Spectroscopy): Reveals proton-proton (¹H-¹H) coupling relationships, identifying adjacent protons.
-
2D HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded carbon and proton atoms.
-
2D HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two to three bonds, which is critical for connecting different fragments of the molecule.
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¹H NMR Data Interpretation
The ¹H NMR spectrum is predicted to show distinct signals for the phenyl, propyl, and amine protons.
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment | Rationale |
| 7.35 - 7.20 | Multiplet | 5H | Ar-H | Typical region for protons of a monosubstituted benzene ring. |
| 7.15 | Broad Singlet | 2H | -NH ₂ | The amine protons are typically broad and their chemical shift can vary.[7] |
| 3.18 | Triplet | 2H | S-CH ₂- | The methylene group attached to the electron-withdrawing sulfur atom is shifted downfield. |
| 2.75 | Triplet | 2H | -CH ₂-Ph | The benzylic methylene protons. |
| 2.05 | Quintet | 2H | -CH₂-CH ₂-CH₂- | The central methylene group of the propyl chain, coupled to the two adjacent methylene groups. |
¹³C NMR Data Interpretation
The ¹³C NMR spectrum will show all 11 unique carbon atoms in the molecule.
| Chemical Shift (δ) ppm | Assignment | Rationale |
| ~168.0 | C 2-NH₂ | The carbon of the thiadiazole ring attached to the amine is significantly downfield.[1] |
| ~160.0 | C 5-S | The carbon of the thiadiazole ring attached to the thioether is also downfield.[9] |
| ~141.0 | Ar-C (ipso) | The quaternary carbon of the phenyl ring attached to the propyl chain. |
| ~128.8 | Ar-C H | Aromatic methine carbons. |
| ~128.5 | Ar-C H | Aromatic methine carbons. |
| ~126.3 | Ar-C H | Aromatic methine carbons. |
| ~34.5 | S-C H₂- | The carbon attached to the sulfur. |
| ~32.0 | -C H₂-Ph | The benzylic carbon. |
| ~30.0 | -CH₂-C H₂-CH₂- | The central carbon of the propyl chain. |
2D NMR: Connecting the Pieces
While ¹H and ¹³C NMR provide the list of parts, 2D NMR shows how they are assembled. The HMBC experiment is particularly decisive.
Caption: Key HMBC correlations confirming the thioether linkage.
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Key Correlation 1: A correlation between the protons of the S-CH ₂ group (Hₐ at ~3.18 ppm) and the C5 carbon of the thiadiazole ring (~160.0 ppm) is the definitive link. This ³J coupling confirms that the propyl chain is attached to the thiadiazole ring via the sulfur atom at position 5.
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Key Correlation 2: Correlations from the benzylic protons (H꜀ at ~2.75 ppm) to the ipso-carbon of the phenyl ring (~141.0 ppm) confirm the attachment of the propyl chain to the phenyl ring.
Conclusion: Synthesizing the Evidence
The collective data from mass spectrometry, IR spectroscopy, and a full suite of NMR experiments provides a self-validating and unambiguous confirmation of the structure of 5-[(3-Phenylpropyl)thio]-1,3,4-thiadiazol-2-amine.
-
HRMS confirms the elemental formula C₁₁H₁₃N₃S₂.
-
FT-IR verifies the presence of the key functional groups: a primary amine, an aromatic ring, an aliphatic chain, and a thiadiazole core.
-
¹H and ¹³C NMR account for all hydrogen and carbon atoms in their expected chemical environments.
-
2D NMR (COSY and HMBC) definitively establishes the connectivity of the molecular fragments, proving the 3-phenylpropyl group is linked via a thioether bridge to the 5-position of the 2-amino-1,3,4-thiadiazole ring.
This rigorous, multi-faceted approach ensures the highest level of confidence in the structural assignment, a prerequisite for any further investigation into the compound's chemical and biological properties.
References
- Benchchem. Application Notes and Protocols for FT-IR Spectroscopic Characterization of 4-Phenyl-1,2,3-Thiadiazole Derivatives.
- Benchchem. In-Depth Technical Guide to the Structural Elucidation of Novel 1,3,4-Thiadiazole Derivatives.
- ACS Publications. 1,3,4-Thiadiazole Derivatives. Synthesis, Structure Elucidation, and Structure−Antituberculosis Activity Relationship Investig.
- ResearchGate. Synthesis, structural and spectroscopic study of aromatic thioester compounds.
- Benchchem. Exploring the IR spectral features and antimicrobial activity of 1,3,4-thiadiazole derivatives.
- RSC Publishing. Quantitative crystal structure analysis of 1,3,4-thiadiazole derivatives.
- PubMed. 1,3,4-thiadiazole derivatives. Synthesis, structure elucidation, and structure-antituberculosis activity relationship investigation.
- ACS Publications. 1,3,4-Thiadiazole Derivatives. Synthesis, Structure Elucidation, and Structure−Antituberculosis Activity Relationship Investigation.
- Chemical Methodologies. Synthesis and Characterization of New 1,3,4-Thiadiazole Derivatives Containing Azo Group from Acid Hydrazide And Studying Their.
- PMC. Synthesis and characterization of new 1,3,4-thiadiazole derivatives: study of their antibacterial activity and CT-DNA binding.
- ResearchGate. 5-[Substituted]-1, 3, 4-thiadiazol-2-amines: Synthesis, Spectral Characterization, and Evaluation of their DNA interactions.
- PMC. Synthesis and Biological Screening of 5-{[(4,6-Disubstituted pyrimidine-2-yl)thio]methyl}-N-phenyl-1,3,4-thiadiazol-2-amines.
- Benchchem. mass spectrometry and IR spectroscopy of 5-pentyl-1,3,4-thiadiazol-2-amine.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. benchchem.com [benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pharmacyjournal.in [pharmacyjournal.in]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis and Biological Screening of 5-{[(4,6-Disubstituted pyrimidine-2-yl)thio]methyl}-N-phenyl-1,3,4-thiadiazol-2-amines - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis and characterization of new 1,3,4-thiadiazole derivatives: study of their antibacterial activity and CT-DNA binding - PMC [pmc.ncbi.nlm.nih.gov]
